molecular formula C28H24N2O5 B11518249 17-(4-Butoxyphenyl)-1-nitro-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)

17-(4-Butoxyphenyl)-1-nitro-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)

Cat. No.: B11518249
M. Wt: 468.5 g/mol
InChI Key: GOLRPYWOPDWENP-UHFFFAOYSA-N
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Description

17-(4-butoxyphenyl)-1-nitro-17-azapentacyclo[6650~2,7~0~9,14~0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione is a complex organic compound with a unique pentacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-(4-butoxyphenyl)-1-nitro-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione typically involves multiple steps, starting from simpler organic molecules. The process often includes nitration, cyclization, and functional group modifications. Specific reaction conditions such as temperature, solvents, and catalysts are crucial to achieving the desired product with high yield and purity .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

17-(4-butoxyphenyl)-1-nitro-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings .

Scientific Research Applications

17-(4-butoxyphenyl)-1-nitro-17-azapentacyclo[6650~2,7~0~9,14~

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 17-(4-butoxyphenyl)-1-nitro-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the aromatic rings can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 17-(4-butoxyphenyl)-1-nitro-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione apart is its unique combination of functional groups and pentacyclic structure.

Properties

Molecular Formula

C28H24N2O5

Molecular Weight

468.5 g/mol

IUPAC Name

17-(4-butoxyphenyl)-1-nitro-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione

InChI

InChI=1S/C28H24N2O5/c1-2-3-16-35-18-14-12-17(13-15-18)29-26(31)24-23-19-8-4-6-10-21(19)28(30(33)34,25(24)27(29)32)22-11-7-5-9-20(22)23/h4-15,23-25H,2-3,16H2,1H3

InChI Key

GOLRPYWOPDWENP-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)N2C(=O)C3C4C5=CC=CC=C5C(C3C2=O)(C6=CC=CC=C46)[N+](=O)[O-]

Origin of Product

United States

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